molecular formula C6H9NO3 B13516503 3-Oxopiperidine-4-carboxylic acid

3-Oxopiperidine-4-carboxylic acid

Cat. No.: B13516503
M. Wt: 143.14 g/mol
InChI Key: AIOPVJBVDUAXCA-UHFFFAOYSA-N
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Description

3-Oxopiperidine-4-carboxylic acid is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and a carboxylic acid group. This compound is part of the piperidine family, which is known for its significant role in the synthesis of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxopiperidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of piperidine derivatives. For instance, the oxidation of 4-piperidone with potassium permanganate (KMnO₄) in an acidic medium can yield this compound . Another method involves the hydrolysis of nitriles and amides under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate or chromium trioxide (CrO₃). These reactions are conducted under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Oxopiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxopiperidine-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to therapeutic effects, such as the suppression of viral replication or the inhibition of cancer cell growth .

Comparison with Similar Compounds

3-Oxopiperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its combination of a ketone and carboxylic acid functional group within a piperidine ring, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

3-oxopiperidine-4-carboxylic acid

InChI

InChI=1S/C6H9NO3/c8-5-3-7-2-1-4(5)6(9)10/h4,7H,1-3H2,(H,9,10)

InChI Key

AIOPVJBVDUAXCA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=O)C1C(=O)O

Origin of Product

United States

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